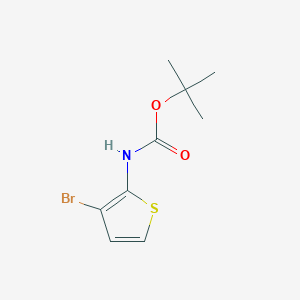

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromothiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWDDKRHHBHKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556505 | |

| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85069-60-9 | |

| Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of tert-Butyl N-(3-bromothiophen-2-yl)carbamate

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound is a quintessential example of such a scaffold, embodying a strategic combination of functional groups that offer orthogonal reactivity. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The molecule's architecture, featuring a Boc-protected amine and a bromine atom on adjacent positions of a thiophene ring, presents a powerful platform for sequential, controlled diversification, making it an invaluable intermediate in the synthesis of complex molecular targets.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key data for this compound are summarized below.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 301665-83-2 |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.17 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 88-92 °C |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, THF |

Synthesis: The Boc Protection Strategy

The most common and efficient synthesis of this compound involves the protection of the amino group of 2-amino-3-bromothiophene using di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Design: The choice of Boc₂O is deliberate; it is an effective and mild electrophile for aminating nucleophiles. The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet it can be cleaved cleanly under acidic conditions. This orthogonality is crucial for multi-step syntheses. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to scavenge the acidic byproduct (tert-butanol and CO₂) and to facilitate the reaction by maintaining the amine in its more nucleophilic, deprotonated state. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively solubilize the reactants.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-amino-3-bromothiophene (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel to yield the title compound as a pure solid.

Workflow Visualization: Synthesis

Caption: Synthetic workflow for Boc protection of 2-amino-3-bromothiophene.

Reactivity and Synthetic Utility: A Dual-Function Handle

The synthetic power of this compound lies in the distinct and addressable reactivity of its two key functional groups: the C-Br bond and the N-Boc protecting group.

-

The C-Br Bond: A Gateway for Cross-Coupling: The bromine atom at the C3 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids/esters introduces diverse aromatic systems. This is fundamental in building the core of many kinase inhibitors and conjugated organic materials.[2]

-

Stille Coupling: Coupling with organostannanes offers another robust method for C-C bond formation.

-

Buchwald-Hartwig Amination: Introduction of primary or secondary amines to form 3-aminothiophene derivatives.

-

Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes, a key step in synthesizing extended π-conjugated systems.

-

-

The N-Boc Group: Latent Nucleophilicity: The Boc group provides robust protection for the C2-amino functionality, preventing it from interfering with reactions at the C3-bromo position. Its true utility is realized upon its removal.

-

Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, efficiently cleaves the Boc group to reveal the free 2-aminothiophene derivative. This deprotection occurs under conditions that typically leave the newly installed C3-substituent intact.

-

Subsequent Functionalization: The liberated primary amine is a potent nucleophile, ready for a host of subsequent transformations, including acylation to form amides, reductive amination, or participation in further coupling reactions.

-

This orthogonal reactivity allows for a logical and powerful synthetic sequence: (1) Modify the C3 position via cross-coupling, then (2) Unveil the C2-amine for further elaboration.

Logical Relationship Diagram: Reactivity Pathways

Caption: Orthogonal reactivity pathways of the title compound.

Applications in Research and Drug Development

The unique structural motif of this compound makes it a sought-after intermediate in several high-value research areas.

-

Medicinal Chemistry: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry. This building block has been instrumental in the synthesis of potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. For instance, derivatives are used to construct Bruton's Tyrosine Kinase (BTK) inhibitors, which are vital in treating B-cell malignancies.[3] The ability to install a specific group at the C3 position via Suzuki coupling and then build an amide linkage at the C2 position is a common strategy in constructing these targeted therapies.

-

Materials Science: Thiophene-based molecules are cornerstones of organic electronics.[2] The ability to synthesize well-defined, substituted oligothiophenes and polymers is crucial for developing materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound serves as a key monomer or starting material, where the C3-position can be used for polymerization or extension of conjugation, and the C2-amino group can be used to tune solubility, morphology, or electronic properties.[4]

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated molecular tool. Its design incorporates a strategic balance of stability and reactivity, enabling chemists to perform selective, high-yield transformations at two distinct positions on the thiophene core. This orthogonal "modify-then-unveil" capability provides a reliable and efficient pathway to complex molecular architectures, cementing its role as a critical building block for innovation in the pharmaceutical and materials science industries.

References

-

Chmovzh, T. N., & Rakitin, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1247. [Link]

-

Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]

-

Kim, H., & al. (2015). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 20(8), 13639-13648. [Link]

-

Li, Z., & al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8059. [Link]

Sources

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE CAS 85069-60-9

An In-depth Technical Guide to TERT-BUTYL N-(3-BROMOTHIOPhen-2-YL)CARBAMATE (CAS 85069-60-9)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern synthetic and medicinal chemistry. We will delve into its structural significance, physicochemical properties, and detailed synthetic protocols. The core of this document focuses on its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, and the strategic role of the Boc-protecting group. The narrative is grounded in established chemical principles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound's unique capabilities.

Introduction: A Trifecta of Functionality

This compound (CAS: 85069-60-9) is a substituted 2-aminothiophene derivative that has emerged as an indispensable tool for the synthesis of complex organic molecules. Its value lies in the strategic arrangement of three key functional components on a single, stable heterocyclic core:

-

The Thiophene Ring: A sulfur-containing aromatic heterocycle, the thiophene ring is a well-established bioisostere for the phenyl group in drug design.[1] Its inclusion can favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties.

-

The Bromine Atom: Positioned at the 3-position, this halogen serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group masks the nucleophilicity of the C2-amino group, preventing unwanted side reactions. Its stability in many reaction conditions and its facile, clean removal under acidic conditions make it an ideal protecting group for multi-step syntheses.[2]

This unique combination allows for sequential, regioselective functionalization, making it a powerful precursor for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[3]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis.

| Property | Value |

| CAS Number | 85069-60-9[4] |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.17 g/mol |

| Appearance | Typically an off-white to light yellow solid |

| Purity | ≥95% (as commonly supplied) |

| Storage | 2-8°C, under an inert atmosphere |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the thiophene ring would appear in the aromatic region, with characteristic coupling constants. The tert-butyl group would present as a sharp singlet at approximately 1.5 ppm, integrating to 9 protons. The N-H proton would appear as a broad singlet.

-

¹³C NMR: Signals would correspond to the four distinct carbons of the thiophene ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

-

IR Spectroscopy: Key stretches would include the N-H band (around 3300 cm⁻¹), the C=O of the carbamate (around 1700-1725 cm⁻¹), and C-H and C-S vibrations characteristic of the thiophene ring.

Synthesis: Protecting and Positioning

The most common synthetic route involves the regioselective bromination of the readily available N-Boc-2-aminothiophene. This approach is favored because it precisely installs the bromine at the adjacent C3 position.

Protocol: Synthesis via Electrophilic Bromination

This protocol outlines the synthesis starting from tert-butyl (thien-2-yl)carbamate.

Step 1: Reaction Setup

-

Dissolve tert-butyl (thien-2-yl)carbamate (1.0 equiv.) in a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0°C using an ice bath. The low temperature is crucial to control the reaction's exothermicity and minimize the formation of di-brominated byproducts.

Step 2: Bromination

-

Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise to the stirred solution. NBS is an effective and easily handled source of electrophilic bromine.

-

Maintain the temperature at 0°C during the addition and allow the reaction to stir for an additional 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of the title compound.

Core Reactivity: A Platform for Molecular Elaboration

The true utility of this reagent lies in its capacity for sequential, controlled diversification. The bromine atom and the protected amine are orthogonal synthetic handles.

Palladium-Catalyzed Cross-Coupling: Building the Scaffold

The C-Br bond is the primary site for elaboration via well-established palladium-catalyzed reactions.

This reaction is a cornerstone of modern organic synthesis, enabling the coupling of the thiophene core with a wide variety of aryl, heteroaryl, or alkyl boronic acids or esters.[5][6][7] This is a powerful method for constructing biaryl structures common in pharmaceutical agents.

Underlying Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically 2M aqueous K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[8]

-

Add a solvent system, often a mixture like toluene/ethanol or dioxane/water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction to reflux (typically 80-100°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to obtain the coupled product.

This reaction allows for the synthesis of diaryl or aryl-alkyl amines by coupling the C-Br bond with a primary or secondary amine.[9] This is particularly valuable for accessing structures found in kinase inhibitors and other targeted therapies.[10] The choice of phosphine ligand is critical and depends on the steric and electronic properties of the coupling partners.[11][12]

Exemplary Protocol: Buchwald-Hartwig Amination

-

Combine this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) in an oven-dried flask.[13][14]

-

Add an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.

-

Heat the mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the residue via column chromatography.

Boc Group Deprotection: Unveiling the Amine

Once the thiophene core has been functionalized at the C3 position, the Boc group can be selectively removed to reveal the free 2-amino group, which can then be used for subsequent reactions (e.g., acylation, alkylation, or sulfonylation).

Underlying Principle: The deprotection is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the intermediate and the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[15] The tert-butyl cation is typically quenched by the solvent or scavenged to form isobutylene gas.

Exemplary Protocol: Acid-Mediated Boc Deprotection

-

Dissolve the Boc-protected substrate in an appropriate solvent, most commonly Dichloromethane (DCM).

-

Add an excess of a strong acid. Trifluoroacetic acid (TFA) is frequently used (e.g., 20-50% v/v in DCM).[16] Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is often accompanied by bubbling as CO₂ and isobutylene evolve.

-

Monitor the reaction by TLC until the starting material is gone.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be used directly or neutralized by treatment with a mild base (e.g., saturated NaHCO₃ solution) to yield the free amine.

Caption: Strategic workflow for scaffold diversification.

Conclusion: An Enabling Reagent for Innovation

This compound is more than just a chemical intermediate; it is a strategically designed platform for molecular innovation. Its inherent trifunctionality provides a clear and logical pathway for the synthesis of complex, highly substituted 2-aminothiophene scaffolds. For researchers in drug discovery and materials science, mastery of its reactivity opens the door to novel chemical entities with tailored biological and physical properties. The protocols and principles outlined in this guide serve as a robust foundation for harnessing the full synthetic potential of this versatile building block.

References

-

Title: tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate Source: MDPI URL: [Link]

- Title: Tert-butyl carbamate derivative and preparation method and application thereof Source: Google Patents URL

-

Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: ACS Publications URL: [Link]

-

Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI URL: [Link]

-

Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

-

Title: 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for the production of tert-butyl N-(2-bromoethyl)

-

Title: Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling Source: ResearchGate URL: [Link]

-

Title: APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN Source: Semantic Scholar URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL: [Link]

-

Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: ResearchGate URL: [Link]

-

Title: tert-Butyl carbamate Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL: [Link]

-

Title: 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry Source: ResearchGate URL: [Link]

-

Title: A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: MDPI URL: [Link]

-

Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health (NIH) URL: [Link]

-

Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Boc-2-amino-3-bromothiophene [85069-60-9] | King-Pharm [king-pharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. mdpi.com [mdpi.com]

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE molecular weight

An In-depth Technical Guide to TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. The presence of a bromine atom and a Boc-protected amine on the thiophene scaffold imparts dual functionality, making it an invaluable intermediate for the construction of complex molecular architectures. This guide details its physicochemical properties, explores its strategic importance in synthetic chemistry, outlines a representative synthetic protocol, and provides essential information on analytical characterization and safe handling. The content is tailored for researchers, medicinal chemists, and professionals in drug development who leverage advanced synthetic intermediates.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule designed for multi-step synthetic applications. Its structure features a thiophene ring, a versatile pharmacophore in drug discovery, substituted with a bromine atom poised for cross-coupling reactions and an amine group protected by the acid-labile tert-butoxycarbonyl (Boc) group.

| Identifier | Data | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₂BrNO₂S | [1] |

| Molecular Weight | 278.17 g/mol | [2] |

| CAS Number | 25287-52-3 | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(S1)Br | [1] |

| InChI Key | BHWDDDKRHHBHKGQ-UHFFFAOYSA-N | [1] |

Physicochemical Data (Computed)

| Property | Value | Details |

| XLogP3 | 3.1 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the N-H group of the carbamate. |

| Hydrogen Bond Acceptor Count | 2 | From the two oxygen atoms of the carbamate. |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 55.1 Ų |

Strategic Importance in Chemical Synthesis

The utility of this reagent lies in the orthogonal reactivity of its two key functional groups: the Boc-carbamate and the aryl bromide.

-

The Boc-Carbamate Group: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[3] Its primary function is to temporarily deactivate the nucleophilicity of the amine, preventing it from participating in unwanted side reactions. Its key advantage is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being easily removed with strong acids like trifluoroacetic acid (TFA), allowing for selective deprotection at a later synthetic stage.[4]

-

The Aryl Bromide: The bromine atom on the thiophene ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 3-position of the thiophene ring, enabling the rapid generation of molecular complexity and the construction of targeted compound libraries for drug discovery.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the bromination of the corresponding Boc-protected aminothiophene. The following is a representative, field-proven protocol.

Causality Behind Experimental Choices:

-

Starting Material: tert-Butyl N-(thiophen-2-yl)carbamate is chosen as it already contains the required Boc-protected amine. Synthesizing this precursor can be done via a Curtius rearrangement of thiophene-2-carbonyl azide.[5]

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective electrophilic brominating agent for electron-rich aromatic rings like thiophene. It is safer and easier to handle than liquid bromine.

-

Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile is used to dissolve the starting materials and facilitate the reaction without interfering with the electrophilic substitution.

-

Temperature: The reaction is often run at 0 °C to room temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-(thiophen-2-yl)carbamate (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to moderate the exothermic reaction.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. The slow addition maintains temperature control.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Characterization

Validation of the compound's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm.[5] The thiophene ring protons will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm), and a broad singlet for the N-H proton of the carbamate will also be present.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group (around δ 80-82 and δ 28 ppm, respectively), the carbonyl carbon of the carbamate (~δ 153 ppm), and the carbons of the bromothiophene ring.[6]

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M+) and/or a protonated molecular peak ([M+H]+). A key diagnostic feature will be the isotopic pattern for bromine, showing two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch, and a strong absorption around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carbamate group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, data from closely related compounds provide a strong basis for safe handling protocols.[7][8]

Hazard Identification (Anticipated):

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid dust formation and accumulation.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7][10]

Conclusion

This compound is a high-value synthetic intermediate that offers chemists a reliable and versatile platform for molecular construction. The strategic placement of an acid-labile Boc protecting group and a cross-coupling-ready bromine atom on the thiophene core enables a logical and efficient approach to synthesizing complex target molecules, particularly within the realms of medicinal chemistry and materials science. Understanding its properties, synthesis, and handling is crucial for its effective and safe implementation in research and development.

References

-

PubChem. Tert-butyl N-(4-bromothiophen-3-yl)carbamate. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. tert-Butyl (3-bromothiophen-2-yl)carbamate. National Center for Biotechnology Information. Available from: [Link].

-

Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 69(Pt 9), o1413. Available from: [Link].

-

Supporting Information for scientific publication. Characterization Data of the Products. Available from: [Link].

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. Available from: [Link].

-

Jasiulionis, M., et al. (2018). Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(4), M1023. Available from: [Link].

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Google Patents.

-

Turi, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 259-275. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link].

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link].

-

PubMed. tert-Butyl N-(thio-phen-2-yl)carbamate. National Library of Medicine. Available from: [Link].

-

PubChemLite. Tert-butyl n-(5-bromothiophen-3-yl)carbamate (C9H12BrNO2S). PubChemLite. Available from: [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl N-(4-bromothiophen-3-yl)carbamate | C9H12BrNO2S | CID 4463503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. aksci.com [aksci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.co.uk [fishersci.co.uk]

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE synthesis route

Initiating Literature Search

I'm currently embarking on a thorough literature review to pinpoint established synthetic routes for tert-butyl N-(3-bromothiophen-2-yl)carbamate. I'm prioritizing the identification of common starting materials, reagents, and established reaction pathways to guide my approach.

Outlining the Synthesis Guide

I've moved on to structuring the technical guide. First, I'll introduce the compound's importance. Then, I'll detail viable synthesis routes, explaining the chemistry behind each step. I'm also preparing a detailed experimental protocol for the best route, including reagent quantities and purification. A Graphviz diagram to visualize the workflow is next!

Analyzing Synthesis Strategies

I'm now diving deep into the search results. I'm focusing on identifying efficient synthesis routes, closely examining reaction mechanisms, catalyst roles, and safety aspects of the reagents. I'm concurrently searching for spectroscopic data and physical properties for characterization.

Spectroscopic data of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE

An In-depth Technical Guide to the Spectroscopic Profile of tert-Butyl N-(3-bromothiophen-2-yl)carbamate

Introduction

This compound is a vital building block in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. The strategic placement of the bromine atom and the Boc-protecting group on the thiophene ring offers synthetic handles for further functionalization, such as cross-coupling reactions. Accurate characterization of this intermediate is paramount to ensure the purity and identity of the compound, which underpins the success of subsequent synthetic steps. This guide provides a detailed analysis of the expected spectroscopic data for this compound, drawing upon data from closely related analogs and fundamental spectroscopic principles to offer a comprehensive analytical profile for researchers in the field.

Molecular Structure and Key Functional Groups

The structure of this compound incorporates three key regions that give rise to its characteristic spectroscopic signature: the 3-bromothiophene ring, the carbamate linker, and the tert-butyl protecting group. Understanding the expected signals from each of these components is crucial for a complete spectral assignment.

Caption: Key functional groups of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for confirming the presence of the thiophene ring protons and the characteristic signals of the Boc group. The spectrum is expected to be relatively simple and diagnostic.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Thiophene-H5 | 7.2 - 7.5 | Doublet (d) | 1H | The downfield shift is due to the electronegativity of the sulfur atom and the deshielding effect of the carbamate group. The coupling to H4 will result in a doublet. |

| Thiophene-H4 | 6.9 - 7.1 | Doublet (d) | 1H | Coupled to H5, appearing as a doublet. |

| Carbamate-NH | 6.5 - 7.5 | Broad Singlet (br s) | 1H | The chemical shift can be variable and concentration-dependent. The signal may be broad due to quadrupole broadening and exchange. In the non-brominated analog, this proton appears as a broad signal at 6.9 ppm[1]. |

| tert-Butyl-CH₃ | 1.4 - 1.6 | Singlet (s) | 9H | A characteristic strong singlet due to the nine equivalent methyl protons of the tert-butyl group. In the non-brominated analog, this signal is observed at 1.5 ppm[1]. |

Causality in ¹H NMR: The introduction of the bromine atom at the C3 position of the thiophene ring will have a minor electronic effect on the chemical shifts of the remaining thiophene protons (H4 and H5) compared to the non-brominated analog, tert-butyl N-(thiophen-2-yl)carbamate[1]. The primary diagnostic features remain the two doublets for the adjacent thiophene protons and the intense singlet for the tert-butyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 152 - 155 | The carbonyl carbon of the carbamate group is typically found in this region. |

| Thiophene-C2 | 135 - 140 | Attached to the nitrogen of the carbamate, this carbon will be shifted downfield. |

| Thiophene-C5 | 125 - 130 | The carbon bearing a proton, adjacent to the sulfur atom. |

| Thiophene-C4 | 120 - 125 | The other protonated carbon of the thiophene ring. |

| Thiophene-C3 | 105 - 115 | The carbon attached to the bromine atom will be significantly shielded compared to the other thiophene carbons. |

| Quaternary (t-Bu) | 80 - 85 | The quaternary carbon of the tert-butyl group. |

| Methyl (t-Bu) | 28 - 30 | The three equivalent methyl carbons of the tert-butyl group will give a strong signal in this region. |

Expert Insight: The most significant impact of the bromine atom in the ¹³C NMR spectrum is the upfield shift of the C3 carbon to which it is attached, due to the heavy atom effect. This provides a clear diagnostic signal for the successful bromination of the thiophene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the N-H and C=O bonds of the carbamate group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium | Characteristic of the secondary amine in the carbamate. In a study of the non-brominated analog, this peak was observed and analyzed[2][3]. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Associated with the C-H bonds of the thiophene ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Arising from the methyl groups of the tert-butyl moiety. |

| C=O Stretch (carbamate) | 1700 - 1730 | Strong | A very prominent and sharp peak, characteristic of the carbonyl group in the carbamate. |

| C-N Stretch | 1200 - 1300 | Medium | Associated with the carbamate linkage. |

| C-O Stretch | 1150 - 1250 | Strong | From the ester part of the carbamate. |

Trustworthiness of Protocol: The presence of a strong absorption band around 1700-1730 cm⁻¹ is a reliable indicator of the carbamate carbonyl group. The N-H stretching frequency can provide information about hydrogen bonding in the solid state. A comprehensive vibrational frequency analysis has been performed on the closely related tert-butyl N-(thiophen-2-yl)carbamate, providing a solid foundation for the interpretation of the IR spectrum of the brominated derivative[2][3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

| Ion | Expected m/z | Notes |

| [M]⁺ | 291/293 | The molecular ion peak. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| [M - C₄H₈]⁺ | 235/237 | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected amines. |

| [M - C₅H₉NO₂]⁺ | 159/161 | Fragmentation leading to the 3-bromothiophen-2-yl cation. |

| [C₄H₉]⁺ | 57 | The tert-butyl cation, which is often a prominent peak in the spectrum. |

Self-Validating System: The observation of the correct molecular ion with the characteristic bromine isotopic pattern is the most definitive evidence for the identity of the compound. The fragmentation pattern, particularly the loss of isobutylene, further corroborates the presence of the Boc protecting group.

Experimental Protocol: Synthesis and Characterization Workflow

The synthesis of this compound typically involves the reaction of 2-amino-3-bromothiophene with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Spectroscopic analysis is critical at each stage to monitor the reaction progress and confirm the final product's structure and purity.

Caption: A typical workflow for the synthesis and spectroscopic characterization.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 2-amino-3-bromothiophene in a suitable solvent such as tetrahydrofuran (THF), add a base (e.g., triethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting amine and the appearance of the product signals.

-

Workup and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel.

-

Spectroscopic Characterization: The purified product is subjected to a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity, as detailed in the sections above.

Conclusion

The spectroscopic characterization of this compound is straightforward, with each technique providing complementary and definitive information. The key diagnostic features are the doublet signals of the thiophene protons in the ¹H NMR, the upfield shifted C3 carbon in the ¹³C NMR, the strong carbamate C=O stretch in the IR spectrum, and the characteristic bromine isotopic pattern in the mass spectrum. This guide provides researchers with the expected data and interpretation rationale to confidently identify and utilize this important synthetic intermediate.

References

Sources

TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE NMR spectra

An In-Depth Technical Guide to the NMR Spectra of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE

Introduction

This compound is a vital intermediate in the synthesis of advanced materials and pharmaceutical compounds. Its precise molecular structure, defined by the spatial arrangement of the thiophene ring, a bromine substituent, and an N-Boc protecting group, dictates its reactivity and utility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural verification and purity assessment of this molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and NMR-Active Nuclei

The interpretation of an NMR spectrum begins with a thorough understanding of the molecule's structure. Key to this analysis is the identification of chemically non-equivalent protons and carbons, as each will generate a distinct signal.

Caption: Molecular structure of this compound with key atoms labeled.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Guiding Principles: Chemical Shift, Integration, and Coupling

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like bromine and the carbamate) deshield nearby protons, shifting their signals downfield (to a higher ppm value).

-

Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons.

-

Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (multiplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.[1][2]

Anticipated Spectral Features

In a standard deuterated solvent like chloroform-d (CDCl₃), the ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:

-

Tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and shielded from the electron-withdrawing effects of the rest of the molecule. They appear as a sharp, intense singlet at approximately 1.5 ppm . This signal is a hallmark of the N-Boc protecting group and is invaluable for confirming its presence.[3]

-

Thiophene Ring Protons (H4 and H5): These two protons are in the aromatic region and are coupled to each other.

-

H5: This proton is adjacent to the sulfur atom and is expected to appear as a doublet at approximately 7.0-7.3 ppm .

-

H4: This proton is adjacent to the carbon bearing the bromine atom and will also appear as a doublet at a slightly more upfield position, around 6.8-7.1 ppm . The coupling between H4 and H5 (³J_H4H5_) is expected to be in the range of 5.0-6.0 Hz, which is characteristic of vicinal coupling in a five-membered thiophene ring.[4][5][6]

-

-

Amide Proton (-NH-): The chemical shift of the N-H proton is highly sensitive to solvent, concentration, and temperature, often resulting in a broad singlet .[3] Its position can vary significantly, typically appearing between 6.5 and 8.5 ppm .

Data Summary: ¹H NMR

| Signal Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH₃)₃ | ~1.5 | 9H | Singlet (s) | N/A |

| H4 (Thiophene) | ~6.9 | 1H | Doublet (d) | ³J_H4H5_ ≈ 5-6 Hz |

| H5 (Thiophene) | ~7.1 | 1H | Doublet (d) | ³J_H4H5_ ≈ 5-6 Hz |

| -NH | 6.5 - 8.5 | 1H | Broad Singlet (br s) | N/A |

¹³C NMR Spectral Analysis: The Carbon Backbone

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom, offering a map of the molecule's carbon framework.

Anticipated Spectral Features

Eight distinct signals are anticipated in the ¹³C NMR spectrum:

-

Tert-Butyl Carbons:

-

Carbamate Carbonyl Carbon (-C=O): This carbon is significantly deshielded and is found in the characteristic carbonyl region, at approximately 152-154 ppm .[8]

-

Thiophene Ring Carbons: The electronic effects of the bromine and N-carbamate substituents create distinct chemical shifts for each of the four thiophene carbons.

-

C3-Br: The direct attachment to the electronegative bromine atom results in a shielded signal, expected around 110-112 ppm .[10]

-

C2-NHBoc: The carbamate-substituted carbon will be downfield, influenced by the nitrogen and carbonyl group.

-

C4 & C5: These carbons will resonate in the typical aromatic region for thiophenes, generally between 120-130 ppm .[10][11] The precise shifts are influenced by the substitution pattern on the ring.

-

Data Summary: ¹³C NMR

| Signal Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| -C H₃ | ~28.3 |

| -C (CH₃)₃ | ~82.0 |

| C3-Br | ~111.0 |

| C5 | ~122.0 |

| C4 | ~128.0 |

| C2-NHBoc | ~135.0 |

| -C =O | ~153.0 |

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon a rigorous and well-documented experimental procedure.

Workflow Diagram

Caption: Standard workflow for NMR analysis from sample preparation to structural elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[12]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field instrument is recommended for good signal dispersion.

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform shimming to optimize magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~220-240 ppm

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick peaks in both spectra to determine their exact chemical shifts.

-

Conclusion

The NMR spectra of this compound present a clear and interpretable set of signals that are highly characteristic of its structure. The intense singlet of the Boc group, coupled with the distinct doublet pattern of the thiophene protons, provides an irrefutable fingerprint for this molecule. A thorough analysis of both ¹H and ¹³C NMR data, guided by the principles and protocols outlined in this guide, empowers researchers to confidently verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Hsu, C.-W., et al. (2011). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2659. Available at: [Link]

-

Supporting Information for an article. (n.d.). Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Eglite, S., et al. (2019). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2019(1), M1045. Available at: [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (1977). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 50(12), 3261-3263. Available at: [Link]

-

Mochizuki, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(18), 6886. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of BT-NDI-BT, BT-PDI-BT, and BT- FLU-BT Monomers. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . Available at: [Link]

-

Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5536-5545. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene (aromatic regions only) for 7c (a), 8c (b), and 9c (c). Available at: [Link]

-

Kumar, M., et al. (2015). Supporting Information: Compact Polar Moieties Induce Lipid-Water Systems to Form Discontinuous Reverse Micellar Phase. The Royal Society of Chemistry. Available at: [Link]

-

AL-NAJJAR, I. M., AMIN, H. B., & AL-SHOWIMAN, S. S. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available at: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available at: [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. Available at: [Link]

Sources

- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. utsouthwestern.edu [utsouthwestern.edu]

In-Depth Technical Guide: Elucidating the Molecular Structure of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE through Infrared Spectroscopy

Abstract

This technical guide provides a comprehensive exploration of the application of Infrared (IR) spectroscopy for the structural characterization of tert-butyl N-(3-bromothiophen-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy, presents a detailed experimental protocol using Attenuated Total Reflectance (ATR), and offers an in-depth analysis of the expected vibrational modes. By correlating specific absorption bands to the distinct functional groups within the molecule—namely the carbamate, thiophene ring, and bromo-substituent—this guide serves as a practical resource for unambiguous compound identification and purity assessment.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the precise and unequivocal characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational transitions of covalent bonds.[1] For a novel or synthesized compound such as this compound, which serves as a potential intermediate in the synthesis of pharmacologically active agents, IR spectroscopy is an indispensable tool for structural verification.[2]

This guide will focus on the interpretation of the IR spectrum of this compound. The molecule's structure comprises several key functional groups: a secondary amine (N-H), a carbonyl group (C=O) within a carbamate linkage, a tert-butyl group, a substituted thiophene ring, and a carbon-bromine bond. Each of these moieties exhibits characteristic vibrational frequencies, and their presence and electronic environment within the molecule will be reflected in the resulting IR spectrum.

Theoretical Principles of IR Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, and the energy is used to excite the bond to a higher vibrational state. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹), where the absorption bands provide information about the functional groups present in the molecule.[4]

The position of an absorption band is primarily determined by the bond strength and the masses of the bonded atoms. Stronger bonds and lighter atoms vibrate at higher frequencies.[5] The intensity of an absorption band is related to the change in the dipole moment during the vibration. Highly polar bonds, such as carbonyl groups (C=O), typically produce strong absorption bands.[6]

For this compound, we anticipate distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups.

Predicted IR Absorption Profile

A detailed analysis of the molecular structure allows for the prediction of the key absorption bands in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Carbamate) | Stretching | 3500 - 3170 | Medium |

| C-H (Thiophene Ring) | Stretching | 3100 - 3000 | Weak to Medium |

| C-H (tert-Butyl) | Stretching | 2985 - 2870 | Strong |

| C=O (Carbamate) | Stretching | 1750 - 1705 | Strong |

| C=C (Thiophene Ring) | Stretching | 1600 - 1400 | Medium |

| N-H (Carbamate) | Bending | 1550 - 1500 | Medium |

| C-H (tert-Butyl) | Bending | 1475 - 1365 | Medium |

| C-N (Carbamate) | Stretching | 1350 - 1200 | Medium to Strong |

| C-O (Carbamate) | Stretching | 1300 - 1000 | Strong |

| C-S (Thiophene Ring) | Stretching | 710 - 687 | Weak to Medium |

| C-Br | Stretching | < 700 | Medium to Strong |

High-Frequency Region (>2500 cm⁻¹)

-

N-H Stretching: The secondary carbamate N-H bond is expected to exhibit a single, medium-intensity absorption band in the range of 3500-3170 cm⁻¹.[5] The exact position and broadness of this peak can be influenced by hydrogen bonding.[7]

-

Aromatic C-H Stretching: The C-H bonds on the thiophene ring will give rise to weak to medium absorption bands in the 3100-3000 cm⁻¹ region.[8][9]

-

Aliphatic C-H Stretching: The tert-butyl group contains multiple C-H bonds, which will result in strong, sharp absorption bands between 2985 and 2870 cm⁻¹.[4]

Carbonyl and Double Bond Region (1800-1400 cm⁻¹)

-

C=O Stretching: The carbonyl group of the carbamate is a strong chromophore in the IR spectrum and is anticipated to produce a very strong and sharp absorption band between 1750 and 1705 cm⁻¹.[6][10] Its position can be influenced by conjugation and hydrogen bonding.[11]

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.[12][13]

-

N-H Bending: The in-plane bending vibration of the N-H bond of the secondary carbamate is expected to appear in the 1550-1500 cm⁻¹ range.[1]

Fingerprint Region (<1400 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule as a whole.

-

C-H Bending: The bending vibrations of the C-H bonds in the tert-butyl group will be present between 1475 and 1365 cm⁻¹.[4]

-

C-N and C-O Stretching: The stretching vibrations of the C-N and C-O bonds of the carbamate functional group will result in strong bands in the 1350-1000 cm⁻¹ range.[5][14]

-

C-S Stretching: The stretching of the C-S bond within the thiophene ring is expected to produce a weak to medium band between 710 and 687 cm⁻¹.[8]

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a low frequency, typically below 700 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique that requires minimal sample preparation, making it ideal for the rapid analysis of solid and liquid samples.[15][16] The principle involves placing the sample in direct contact with a crystal of high refractive index. An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.[17][18] At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies, attenuating the reflected beam.[19]

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

This compound (solid powder).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely. This step is crucial to prevent cross-contamination from previous samples.[20]

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[21]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.[22]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[23]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

Caption: ATR-FT-IR Experimental Workflow.

Spectral Interpretation: A Self-Validating System

The interpretation of the IR spectrum of this compound should be approached as a self-validating process. The presence of a strong band in the carbonyl region, for instance, should be corroborated by the presence of bands corresponding to N-H, C-N, and C-O vibrations to confirm the carbamate functionality.

Caption: Correlation of Functional Groups to IR Signals.

By systematically identifying the absorption bands corresponding to each functional group, a high degree of confidence in the structural assignment can be achieved. The absence of significant unexpected peaks further serves to confirm the purity of the sample.

Conclusion

Infrared spectroscopy, particularly when utilizing the ATR technique, provides a rapid, reliable, and information-rich method for the structural elucidation of this compound. By understanding the fundamental principles of molecular vibrations and correlating them with the specific functional groups present in the molecule, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide has provided the theoretical framework, a practical experimental protocol, and a detailed predictive analysis to empower scientists in their analytical endeavors.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- Kim, S., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers (Basel), 12(10), 2236.

- Mary, Y. B., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 8(5), 06-14.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

- Novak, J. R., & Decius, J. C. (1966). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 44(11), 4116-4125.

- Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4103.

-

University of Sharjah. (n.d.). The features of IR spectrum. Retrieved from [Link]

- Al-Otaibi, A. A., et al. (2017). A DFT Study on the Molecular Structure and Spectroscopic Properties of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 104-111.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Borgoo, A., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7687.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

- Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967.

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

-

Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

-

S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

- Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-(4-bromothiophen-3-yl)carbamate. Retrieved from [Link]

- Pittelkow, M., et al. (2003).

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

JoVE. (2024). Video: IR Absorption Frequency: Hybridization. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Khan Academy [khanacademy.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 16. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

- 19. s4science.at [s4science.at]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. agilent.com [agilent.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE

An In-depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl N-(3-bromothiophen-2-yl)carbamate

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a Boc-protected amine containing both bromine and sulfur, its characterization presents unique challenges and opportunities in mass spectrometry. This document offers researchers, scientists, and drug development professionals a framework for method development, data acquisition, and spectral interpretation. We will delve into the foundational principles of its ionization and fragmentation behavior, present detailed experimental protocols, and explain the causality behind key analytical choices, ensuring a robust and validated approach to its structural elucidation.

Introduction: The Analytical Imperative

This compound serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of the thiophene ring, a bromine atom, and a thermally labile tert-butyloxycarbonyl (Boc) protecting group defines its chemical reactivity and, consequently, its analytical behavior. Accurate structural confirmation and purity assessment are paramount, and mass spectrometry (MS) stands as the definitive tool for this purpose. Its unparalleled sensitivity and structural resolving power allow for unambiguous identification, even at trace levels. This guide will illuminate the pathway from sample preparation to confident spectral interpretation, grounded in the principles of scientific integrity and field-proven expertise.

Molecular Structure and Isotopic Signature

A foundational analysis begins with the molecule's intrinsic properties. The chemical structure dictates its fragmentation, while its elemental composition creates a unique isotopic fingerprint, which is especially prominent due to the presence of bromine.

Molecular Formula: C₉H₁₂BrNO₂S

Key Structural Features:

-

Bromothiophene Core: A five-membered aromatic ring containing sulfur, substituted with a bromine atom.

-

Carbamate Linker: An -NH-C(=O)O- group connecting the aromatic core to the protecting group.

-

Tert-butyl (Boc) Group: A bulky, acid- and heat-labile protecting group essential for synthetic strategies.

The most critical feature for mass spectrometric identification is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic doublet for any bromine-containing ion, where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are separated by approximately 2 Daltons (Da) and have a relative intensity ratio of nearly 1:1.[1] This pattern is an unmistakable marker for the presence of a single bromine atom.

| Property | Value | Significance in Mass Spectrometry |

| Monoisotopic Mass (C₉H₁₂⁷⁹BrNO₂S) | 276.9772 Da | The m/z value for the molecular ion containing the ⁷⁹Br isotope. |

| Monoisotopic Mass (C₉H₁₂⁸¹BrNO₂S) | 278.9752 Da | The m/z value for the molecular ion containing the ⁸¹Br isotope. |